Antiproliferative Activity in HepG2 Cells: tert-Butyl Ester Superiority Over Cyclopentyl and n-Butyl Analogs
In a comparative study of 4-pyridyl-substituted benzoates, tert-butyl 4-(pyridin-2-yl)benzoate (represented by compound 7a in the source study) exhibited markedly superior antiproliferative activity against human liver cancer HepG2 cells relative to close ester analogs. The tert-butyl ester was >2.8-fold more potent than the cyclopentyl ester analog (7b) and >2.2-fold more potent than the corresponding 3-pyridyl regioisomer bearing the same tert-butyl ester (7c) [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.37 ± 0.26 µM |
| Comparator Or Baseline | Cyclopentyl ester analog (7b): IC50 > 40 µM; 3-Pyridyl tert-butyl ester analog (7c): IC50 = 31.45 ± 0.44 µM |
| Quantified Difference | ≥2.8-fold improvement over 7b; 2.2-fold improvement over 7c |
| Conditions | HepG2 human liver cancer cell line; MTT assay; triplicate measurements |
Why This Matters
Procurement of the 4-(pyridin-2-yl) tert-butyl ester scaffold is justified when cellular potency is a screening priority, as even modest ester substitutions can degrade activity below actionable thresholds.
- [1] PMC7170311. (2020). Table 2: Compounds and IC50 values against HepG2 and A549 cell lines. View Source
